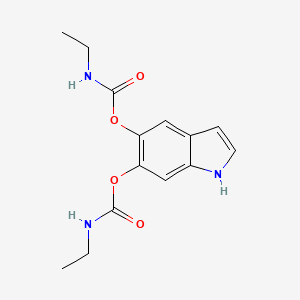

1H-Indole-5,6-diyl bis(ethylcarbamate)

Description

1H-Indole-5,6-diyl bis(ethylcarbamate) is a synthetic bis-carbamate derivative of indole, a heterocyclic aromatic compound. The molecule features two ethylcarbamate groups attached to the 5,6-positions of the indole core, which may influence its electronic, optical, or mechanical properties. Carbamate derivatives are often studied for their stability, bioactivity, or role in polymer synthesis, but further experimental characterization is required to confirm its functional attributes.

Properties

Molecular Formula |

C14H17N3O4 |

|---|---|

Molecular Weight |

291.30 g/mol |

IUPAC Name |

[6-(ethylcarbamoyloxy)-1H-indol-5-yl] N-ethylcarbamate |

InChI |

InChI=1S/C14H17N3O4/c1-3-15-13(18)20-11-7-9-5-6-17-10(9)8-12(11)21-14(19)16-4-2/h5-8,17H,3-4H2,1-2H3,(H,15,18)(H,16,19) |

InChI Key |

UOTDRNZOKQOEFY-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)OC1=C(C=C2C(=C1)C=CN2)OC(=O)NCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1H-Indole-5,6-diyl bis(ethylcarbamate) typically involves the reaction of indole derivatives with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The process requires precise temperature control to ensure the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain consistency and purity. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .

Chemical Reactions Analysis

1H-Indole-5,6-diyl bis(ethylcarbamate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carbonyl compounds, while reduction produces amines .

Scientific Research Applications

1H-Indole-5,6-diyl bis(ethylcarbamate) has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-5,6-diyl bis(ethylcarbamate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering enzyme activity. This interaction can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, comparisons can be drawn with structurally analogous compounds based on substituent groups, molecular symmetry, or functional applications. Below is an analysis of relevant analogs from the evidence:

Hexane 1,6-Diaminium Hexane-1,6-diyl bis(Hydrogen Phosphonate) (HDHD)

- Structure : A bis-phosphonate derivative with a hexane backbone .

- Key Properties: Optical: HDHD exhibits third-order nonlinear optical properties (e.g., high laser damage threshold) due to its crystalline symmetry and electron delocalization. Mechanical: Vickers hardness testing revealed a hardness value of ~120 HV, attributed to strong intermolecular hydrogen bonding .

- Comparison : Unlike HDHD, which is a phosphonate, 1H-Indole-5,6-diyl bis(ethylcarbamate) features carbamate groups. Carbamates typically have lower thermal stability than phosphonates but may offer superior solubility in organic solvents.

Ac-HPM, Ac-PPM, and Ac-MPM (Pyrimidine Derivatives)

- Structure: Donor-acceptor pyrimidine derivatives with acridine donors .

- Key Properties :

- Comparison : The indole core of 1H-Indole-5,6-diyl bis(ethylcarbamate) could theoretically enable similar charge-transfer behavior, but the absence of strong electron-withdrawing groups (e.g., acridine) may limit its emissive properties.

BDT-2T-ID and PBDTTT-EFT (Thiophene-Based Polymers)

- Structure : Conjugated polymers with thiophene and benzodithiophene units .

- Key Properties :

- Optoelectronic : High hole mobility (>10$^{-3}\ \text{cm}^2/\text{V.s}$) and broad absorption spectra for solar cell applications.

- Comparison : 1H-Indole-5,6-diyl bis(ethylcarbamate) lacks the extended conjugation of these polymers, suggesting inferior charge transport. However, its carbamate groups could enhance interfacial compatibility in composite materials.

Data Table: Comparative Properties of Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.